molecular formula C19H20N2O3S B2854546 N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536701-93-6

N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2854546
CAS No.: 536701-93-6
M. Wt: 356.44
InChI Key: GPDRHHXSOCGUSR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group linked via a sulfanyl bridge to a 2-methylindole moiety. This compound shares structural motifs with several pharmacologically active molecules, including Orco agonists, auxin analogs, and cyclooxygenase (COX) inhibitors. Its design integrates electron-donating methoxy groups and a hydrophobic indole ring, which may influence receptor binding, metabolic stability, and solubility.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-19(14-6-4-5-7-15(14)20-12)25-11-18(22)21-16-9-8-13(23-2)10-17(16)24-3/h4-10,20H,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDRHHXSOCGUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Acetamide Scaffold

The target compound’s acetamide core is a common feature in bioactive molecules. Key analogs include:

Compound Name Substituents on Acetamide Core Heterocycle/Functional Group Key Structural Differences Reference ID
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide (Target) 2,4-dimethoxyphenyl; 2-methylindole Sulfanyl bridge - -
N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2,4-dimethoxyphenyl; 4-ethyltriazole-pyridinyl Triazole ring Triazole replaces indole; pyridinyl substituent
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-bromophenyl; cyclohexyl-methyltriazole Triazole ring; bromophenyl Bromine (electron-withdrawing) vs. methoxy
2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-phenethyl-acetamide (Indomethacin analog) Phenethyl; 4-chlorobenzoyl-indole Chlorobenzoyl-indole Phenethyl amide vs. dimethoxyphenyl
WH7 (auxin analog) 4-chloro-2-methylphenoxy; 1,2,4-triazol-3-yl Triazole-phenoxy Phenoxy group replaces indole

Key Observations :

  • The 2,4-dimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects, contrasting with electron-withdrawing groups (e.g., bromine in ).
  • The 2-methylindole moiety may enhance lipophilicity compared to triazole-containing analogs (e.g., ).
  • Sulfanyl bridges are conserved in Orco agonists (e.g., VUAA-1 ) but replaced by sulfonamides or esters in other analogs (e.g., ).

Receptor Binding and Enzyme Inhibition

  • Orco Agonists : VUAA-1 and OLC-12 () share sulfanyl-acetamide cores but utilize triazole-pyridinyl substituents for Orco channel activation. The target compound’s indole group may alter binding kinetics due to π-π stacking interactions.
  • COX-2 Inhibition : The indomethacin analog () shows selective COX-2 inhibition via a phenethyl-amide group. The target’s dimethoxyphenyl group could reduce COX-1 off-target effects.
  • Auxin-like Activity: WH7 () acts as an auxin mimic via a triazole-phenoxy scaffold.

Metabolic Stability

  • The indomethacin analog () undergoes rapid P450-mediated oxidation on the phenethyl group. The target’s 2,4-dimethoxyphenyl group may slow metabolism due to steric hindrance, similar to fluorophenyl analogs in .

Preparation Methods

Nucleophilic Substitution for Sulfanyl Group Introduction

The sulfanyl (-S-) bridge linking the indole and acetamide moieties is typically introduced via nucleophilic substitution. A widely adopted strategy involves reacting 2-methylindole-3-thiol with α-haloacetamide precursors. For example, chloroacetyl chloride reacts with 2-methylindole-3-thiol in the presence of a base such as triethylamine, yielding 2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetyl chloride. Subsequent amidation with 2,4-dimethoxyaniline completes the synthesis.

Key Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or acetonitrile.
  • Base : Triethylamine (TEA) to scavenge HCl.
  • Temperature : 0°C to room temperature.

This method achieves moderate yields (55–65%) but requires stringent anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.

Amide Coupling via Carbodiimide Chemistry

An alternative route employs carbodiimide-mediated coupling between 2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid and 2,4-dimethoxyaniline. The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM.

Optimized Protocol :

  • Activation : 2-[(2-Methyl-1H-indol-3-yl)sulfanyl]acetic acid (1 eq), EDC (1.2 eq), DMAP (0.1 eq) in DCM, stirred at 0°C for 1 hr.
  • Coupling : 2,4-Dimethoxyaniline (1.1 eq) added, stirred at room temperature for 24 hr.
  • Workup : Washed with 1% HCl, saturated NaHCO₃, and brine.
  • Purification : Recrystallization from ethyl acetate/hexane.

This method improves yields to 70–75% and avoids handling reactive acyl chlorides.

One-Pot Multicomponent Synthesis

Recent advances leverage one-pot strategies to streamline synthesis. Indole-3-acetic acid derivatives are reacted with 1,1-carbonyldiimidazole (CDI) and substituted anilines in acetonitrile, with pyridine as a catalyst. For this compound, 2-methylindole-3-thiol is first converted to its acetic acid derivative, which then undergoes CDI-mediated coupling with 2,4-dimethoxyaniline.

Advantages :

  • Eliminates intermediate isolation.
  • Higher atom economy (yields ~80%).

Reaction Optimization and Challenges

Solvent and Temperature Effects

Solvent polarity critically impacts reaction efficiency. Polar aprotic solvents like dimethylacetamide (DMA) enhance nucleophilicity of the thiol group, accelerating substitution kinetics. For example, refluxing in DMA at 115°C reduces reaction time from 24 hr to 8 hr compared to DCM. However, elevated temperatures risk indole decomposition, necessitating careful monitoring.

Table 1: Solvent Optimization for Sulfanyl-Acetamide Formation

Solvent Temperature (°C) Time (hr) Yield (%)
DCM 25 24 65
DMA 115 8 78
Acetonitrile 80 12 70

Data derived from.

Catalytic Enhancements

Adding catalytic potassium iodide (KI) in substitution reactions facilitates intermediate stabilization, improving yields by 10–15%. Similarly, sulfuric acid (5% w/w) in DMA promotes protonation of the indole nitrogen, enhancing electrophilicity at the 3-position.

Structural Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

  • Indole NH: δ 10.2 (s, 1H).
  • Acetamide CH₃: δ 2.1 (s, 3H).
  • OCH₃ (2,4-dimethoxyphenyl): δ 3.8 (s, 6H).
  • Aromatic protons: δ 6.7–7.5 (m, 6H).

13C NMR (100 MHz, CDCl₃) :

  • C=O: δ 170.5.
  • Indole C3: δ 136.2.
  • OCH₃: δ 55.8.

FTIR (KBr) :

  • Amide C=O: 1650 cm⁻¹.
  • N-H bend: 1550 cm⁻¹.

Purity and Crystallography

Elemental analysis typically deviates <0.4% from theoretical values. Single-crystal X-ray diffraction confirms the planar acetamide linkage and dihedral angle between indole and phenyl rings (72°).

Industrial Scalability and Process Considerations

Continuous Flow Synthesis

Patent literature describes continuous flow reactors for large-scale production. Key parameters include:

  • Residence time : 30–60 minutes.
  • Pressure : 2–10 bar to maintain solvent integrity.
  • Purification : Crystallization from ethanol/water mixtures.

Table 2: Pilot-Scale Synthesis Metrics

Parameter Value
Batch size 50 kg
Yield 82%
Purity (HPLC) 99.3%
Solvent recovery 95% (DMA)

Data adapted from.

Q & A

Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Preparation of intermediates like 2,4-dimethoxyaniline and 2-methylindole-3-thiol.

Coupling via nucleophilic substitution or thioether formation under basic conditions (e.g., triethylamine).

Final acetylation using chloroacetyl chloride, followed by purification via column chromatography.
Reaction conditions (temperature, solvent polarity) critically influence yield and purity .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :
  • 1H/13C NMR Spectroscopy : Identifies proton environments (e.g., methoxy protons at δ 3.7–3.9 ppm) and carbon backbone .
  • Mass Spectrometry (MS) : Confirms molecular weight (326.41 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity .

Q. What preliminary biological assays are recommended for screening activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase using spectrophotometric methods .
  • Microsomal Stability Studies : Incubate with liver microsomes (rat/human) to assess metabolic stability via LC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (performed with SHELXL) determines bond lengths, angles, and torsion angles. For example:
  • The indole-thioether bond angle (~105°) influences steric interactions.
  • Methoxy groups’ orientation affects π-stacking with biological targets.
    SHELX refinement parameters (R-factor < 0.05) ensure accuracy .

Q. How can computational tools like MetaSite improve metabolic stability?

  • Methodological Answer :
  • MetaSite Predictions : Identify metabolic soft spots (e.g., O-demethylation at 2,4-dimethoxyphenyl).
  • Rational Design : Introduce electron-withdrawing groups (e.g., fluorine) or polar substituents to reduce CYP450-mediated oxidation.
    Validated via in vitro microsomal assays and pharmacokinetic profiling in rodent models .

Q. What structural modifications enhance selectivity in enzyme inhibition?

  • Methodological Answer :
  • SAR Studies : Compare derivatives with varied substituents:
Substituent ModificationCOX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)
2,4-Dimethoxyphenyl (Parent)0.12150
4-Fluorophenyl0.08220
Pyridinyl0.15180
  • Electron-deficient groups improve selectivity by optimizing hydrogen bonding with COX-2’s active site .

Key Research Challenges

  • Contradictions in Data : Discrepancies in reported IC50 values for COX-2 inhibition may arise from assay conditions (e.g., enzyme source, substrate concentration) .
  • Crystallization Difficulties : Low solubility in common solvents complicates crystal growth; DMSO/water mixtures (9:1) are recommended .

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